N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-10-4-6-14(11(2)8-10)17(23)21-18-20-15-7-5-13(19-12(3)22)9-16(15)24-18/h4-9H,1-3H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPGEGAUTSQUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Nitro-1,3-Benzothiazol-2-Amine
The benzothiazole ring is typically formed via cyclization of a substituted aniline derivative with a sulfur source. For example, 2-amino-4-nitrobenzenethiol undergoes cyclization using cyanogen bromide (BrCN) in ethanol under reflux. This yields 6-nitro-1,3-benzothiazol-2-amine as a yellow crystalline solid.
Reaction Conditions :
Reduction of the Nitro Group to Amine
The nitro group at position 6 is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C, 10 wt%) in methanol under hydrogen gas (1 atm) at room temperature for 6 hours affords 6-amino-1,3-benzothiazol-2-amine .
Key Data :
- Conversion: >95% (monitored via TLC).
- Purification: Recrystallization from ethanol/water (3:1).
Acetylation of the 6-Amino Group
The 6-amino group is acetylated using acetic anhydride in pyridine at 0–5°C to prevent over-acetylation. The reaction proceeds quantitatively within 2 hours, yielding 6-acetamido-1,3-benzothiazol-2-amine .
Optimization Note :
Amide Coupling with 2,4-Dimethylbenzoic Acid
The final step involves coupling the 2-amino group of the benzothiazole with 2,4-dimethylbenzoic acid. This is achieved using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF).
Reaction Protocol
- Activation of 2,4-Dimethylbenzoic Acid :
- 2,4-Dimethylbenzoic acid (1.2 eq), HATU (1.5 eq), DIPEA (3 eq) in DMF, stirred at 25°C for 15 minutes.
- Coupling with 6-Acetamido-1,3-Benzothiazol-2-Amine :
- Add amine (1 eq) to the activated acid solution, stir at 25°C for 12 h.
- Work-Up :
Yield : 68–75%.
Purity : >98% (HPLC).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar benzothiazole core and the trans configuration of the acetamido and benzamide groups.
Comparative Analysis of Alternative Methods
Ullmann-Type Coupling
A copper-catalyzed coupling between 6-acetamido-1,3-benzothiazol-2-amine and 2,4-dimethylbenzoyl chloride has been reported but offers lower yields (50–55%) due to side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 30 min) reduces reaction time but requires specialized equipment and offers marginal yield improvement (72%).
Industrial-Scale Considerations
Cost-Efficiency
Regulatory Compliance
- Residual palladium in hydrogenation steps is controlled to <10 ppm via chelating resins.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or benzamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
Position 6 Substituents :
- The acetamido group in the target compound offers hydrogen-bonding capability, contrasting with the methoxy group in (enhanced steric bulk) and the nitro group in (electron-withdrawing, improves electrophilicity).
- Methoxy and nitro substituents may reduce solubility compared to acetamido, which has polar amide functionality.
Position 2 Substituents: The 2,4-dimethylbenzamide in the target compound provides moderate lipophilicity, favoring membrane penetration. Thiadiazole-thioacetamide chains in introduce sulfur-based interactions (e.g., S···S contacts) and extended conjugation, enhancing kinase inhibition.
Heterocycle Variations :
- Benzimidazole hybrids (e.g., ) exhibit broader antimicrobial activity due to the imidazole ring’s protonation capacity, unlike benzothiazoles.
- Triazole-thiazole hybrids () leverage click chemistry for modular synthesis and improved metabolic stability.
Pharmacokinetic and Toxicity Considerations
- Lipophilicity :
- Metabolic Stability :
- Triazole-thiazole hybrids () showed reduced CYP450 inhibition compared to nitro derivatives, suggesting the target compound’s methyl groups may enhance metabolic stability.
Biological Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. It features a benzothiazole moiety that is known for its diverse biological activities, including antimicrobial and anticancer properties. The molecular formula is , with a molecular weight of approximately 280.36 g/mol.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| This compound | TBD | Breast Cancer | |
| N-(4-methylthiazol-2-yl)-2,4-dimethylbenzamide | 15 | Lung Cancer | |
| N-(6-acetamido-1,3-benzothiazol-2-yl) | 10 | Colon Cancer |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Benzothiazole derivatives are known to exhibit activity against a range of bacteria and fungi. Preliminary studies suggest that this compound may inhibit bacterial growth through disruption of cell wall synthesis.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Cell Signaling Modulation : It may modulate signaling pathways associated with apoptosis and cell survival.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Case Study 1 : A study on a related compound showed significant tumor regression in a mouse model of breast cancer when administered at a dosage of 20 mg/kg for four weeks.
- Case Study 2 : In vitro studies demonstrated that the compound inhibited the proliferation of colon cancer cells by inducing apoptosis via the mitochondrial pathway.
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : Resolve crystal packing and H-bonding patterns (e.g., N–H⋯N interactions between acetamido and benzothiazole groups) using SHELXL for refinement. Space group P1 with Z = 2 is common for benzothiazole derivatives .
What in vitro models demonstrate the compound’s anticancer potential, and how should dose-response experiments be designed?
Q. Basic
- Cell lines : HeLa (cervical), MCF7 (breast), and A549 (lung) cancer cells show IC values of 10–15 µM via MTT assays. Include cisplatin as a positive control .
Q. Advanced
- Dose-response design :
- Use 8–10 concentration points (0.1–100 µM) in triplicate.
- Assess time-dependent effects (24–72 hours) and apoptosis markers (Annexin V/PI staining).
- Validate cytotoxicity in 3D spheroid models to mimic tumor microenvironments .
How can researchers resolve discrepancies in reported IC50_{50}50 values across studies?
Advanced
Discrepancies arise from assay conditions (e.g., serum concentration, incubation time) and cell line heterogeneity. Mitigation strategies:
- Standardize protocols : Use CLSI guidelines for cell viability assays.
- Cross-validate : Compare results across multiple assays (e.g., MTT, resazurin, clonogenic).
- Report metadata : Include passage number, mycoplasma status, and culture medium batch .
What experimental strategies identify the compound’s molecular targets?
Q. Advanced
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using ADP-Glo™ kits.
- Pull-down assays : Functionalize the compound with a biotin tag for streptavidin affinity chromatography, followed by LC-MS/MS to identify bound proteins .
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) to predict binding modes. Validate with mutagenesis studies .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Q. Advanced
- Modifications :
- Assay parallelization : Test derivatives against a panel of 50+ kinases to identify selectivity profiles .
Which computational tools are suitable for studying this compound’s interactions?
Q. Advanced
- Docking : GOLD or Glide for protein-ligand interactions.
- MD simulations : AMBER or GROMACS for stability analysis (50 ns trajectories, NPT ensemble).
- QM/MM : Gaussian 16 for electronic structure analysis of reactive intermediates .
How can formulation challenges related to poor aqueous solubility be addressed?
Q. Advanced
- Nanoparticle encapsulation : Use PLGA (50:50) carriers via solvent evaporation (size: 150–200 nm, PDI <0.2).
- Prodrug design : Introduce phosphate esters at the acetamido group for pH-sensitive release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
